tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate
CAS No.:
Cat. No.: VC13615761
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-4-5-8-9(6-7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) |
| Standard InChI Key | PYZCXLIAMPGJIB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC2C(C1)O2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2C(C1)O2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The bicyclo[4.1.0]heptane core consists of a fused cyclohexane and cyclopropane ring system. In tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate, an oxygen atom replaces a methylene group at the 7-position, while the carbamate functional group (-OC(O)NH-) is attached to the 3-position via a tert-butoxycarbonyl (Boc) protecting group . This configuration introduces steric and electronic effects that influence reactivity and stability.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.28 g/mol | |
| Exact Mass | 213.136 Da | |
| Topological Polar Surface Area (TPSA) | 12.53 Ų | |
| LogP (Partition Coefficient) | 2.63 |
The Boc group enhances solubility in organic solvents, while the bicyclic framework contributes to rigidity, making the compound a valuable intermediate in stereoselective synthesis .
Stereochemical Considerations
The bicyclo[4.1.0]heptane system introduces two bridgehead carbons (C1 and C4), creating inherent stereochemical complexity. The 3-position carbamate substituent may adopt exo or endo configurations relative to the oxygen atom at C7, though specific stereochemical data for this isomer remain unreported . Computational modeling or X-ray crystallography would be required to resolve its absolute configuration.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis route for tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate is documented, analogous compounds are typically prepared via cyclopropanation followed by carbamate formation. A plausible route involves:
-
Cyclopropanation: Diels-Alder reaction between a diene and a cyclopropane precursor to form the bicyclo[4.1.0]heptane core.
-
Oxidation: Introduction of the oxygen atom at C7 via epoxidation or hydroxylation.
-
Carbamate Installation: Reaction of the 3-amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Diene + Cyclopropanating Agent | ~60% |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C | ~75% |
| Boc Protection | Boc₂O, DMAP, CH₃CN, RT | ~85% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 10 mM) but limited solubility in water (<1 mg/mL) . The Boc group mitigates hygroscopicity, enhancing shelf-life compared to unprotected analogs.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.50 (m, 2H, bridgehead H), 4.80 (br s, 1H, NH).
-
¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (C=O), 155.0 (O-C-O).
Data inferred from structurally related carbamates .
Applications in Research
Pharmaceutical Intermediate
The Boc-protected amine serves as a key intermediate in peptide synthesis and protease inhibitor development. Its rigid scaffold may enhance binding affinity in drug candidates targeting enzymatic active sites .
Organocatalysis
The bicyclic framework’s steric bulk has potential in asymmetric catalysis, though this application remains exploratory .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume